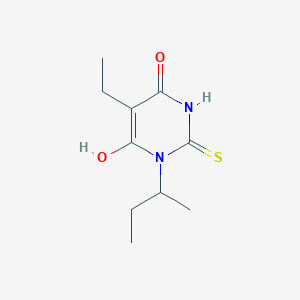
3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone, also known as PZQ, is a chemical compound that has been extensively studied for its therapeutic potential in the treatment of parasitic infections. PZQ is a member of the pyrimidine family of compounds and has been shown to be effective against a wide range of parasitic infections, including schistosomiasis, which is caused by the Schistosoma parasite.
Mecanismo De Acción
The exact mechanism of action of 3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is not fully understood, but it is believed to work by selectively targeting the nervous system of the parasite. This compound binds to specific receptors on the surface of the parasite, causing a rapid contraction of the parasite's muscles and leading to paralysis and death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the parasite, including inhibition of glucose uptake and metabolism, disruption of calcium homeostasis, and alteration of the parasite's membrane potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is its broad-spectrum activity against a wide range of parasitic infections. However, one limitation is that it can be difficult to obtain pure samples of this compound for use in laboratory experiments, and its solubility can also be a challenge.
Direcciones Futuras
There are a number of potential future directions for research on 3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone, including:
1. Development of new formulations of this compound that are more effective and easier to administer.
2. Investigation of the potential use of this compound in the treatment of other parasitic infections, such as malaria and leishmaniasis.
3. Study of the potential use of this compound in combination with other drugs to enhance its effectiveness.
4. Investigation of the molecular mechanisms underlying the action of this compound, with the aim of identifying new targets for drug development.
5. Development of new methods for synthesizing this compound that are more efficient and cost-effective.
Métodos De Síntesis
3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone can be synthesized using a variety of methods, including condensation reactions and nucleophilic substitution reactions. One common method involves the reaction of 2-mercapto-4(3H)-pyrimidinone with butyl bromide and ethyl iodide in the presence of a strong base such as potassium hydroxide.
Aplicaciones Científicas De Investigación
3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been extensively studied for its therapeutic potential in the treatment of parasitic infections, particularly schistosomiasis. Schistosomiasis is a debilitating disease that affects millions of people worldwide, particularly in developing countries. This compound has been shown to be highly effective against all forms of schistosomiasis, including acute and chronic infections.
Propiedades
IUPAC Name |
1-butan-2-yl-5-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-6(3)12-9(14)7(5-2)8(13)11-10(12)15/h6,14H,4-5H2,1-3H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWKQTBBISRILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)C(C)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

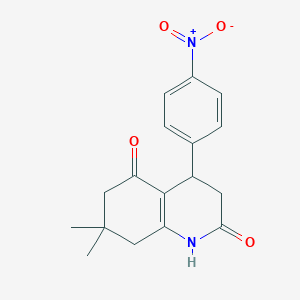
![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)
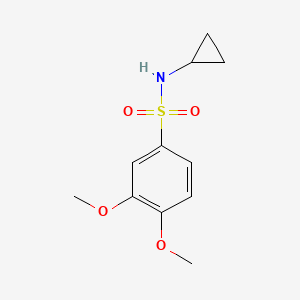
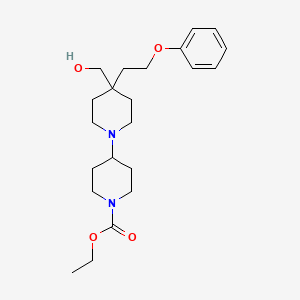

![1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5013286.png)

![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-1,5-dichloro-3-methylbenzene](/img/structure/B5013298.png)
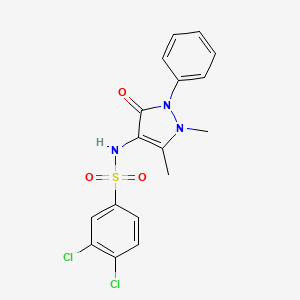

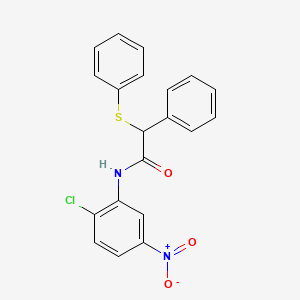
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5013319.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B5013331.png)
